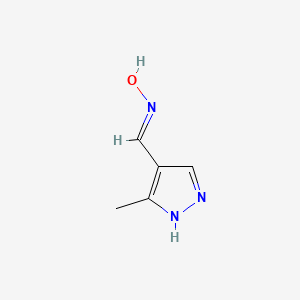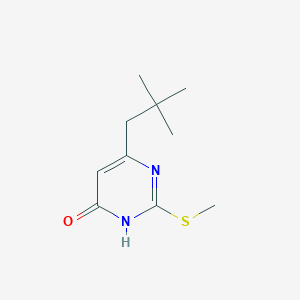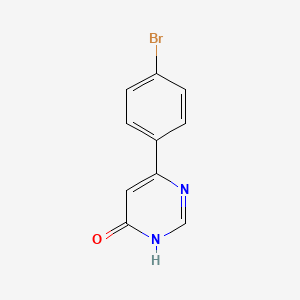
4-Hydroxy-6-(4-bromophényl)pyrimidine
Vue d'ensemble
Description
6-(4-Bromophenyl)pyrimidin-4-ol is an organic compound characterized by a pyrimidine ring substituted with a bromophenyl group at the 4-position and a hydroxyl group at the 6-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenol and urea as the primary starting materials.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong base, such as potassium hydroxide, to facilitate the formation of the pyrimidine ring.
Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: 6-(4-Bromophenyl)pyrimidin-4-ol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas.
Substitution: Nucleophiles such as sodium cyanide and ammonia are used for substitution reactions.
Major Products Formed:
Oxidation Products: 6-(4-Bromophenyl)pyrimidin-4-one.
Reduction Products: 6-(4-Bromophenyl)pyrimidin-4-amine.
Substitution Products: Various substituted pyrimidinols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 6-(4-Bromophenyl)pyrimidin-4-ol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: The compound is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets. For instance, some pyrimidine derivatives have been found to inhibit protein kinases , which are key enzymes in cell signaling processes. Bromophenyl compounds, on the other hand, are often used in medicinal chemistry due to their ability to interact with various biological targets.
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For example, pyrimidine derivatives that inhibit protein kinases can affect cell growth and differentiation pathways .
Result of Action
The molecular and cellular effects of a specific pyrimidine or bromophenyl compound would depend on its mode of action and the biochemical pathways it affects. Some pyrimidine derivatives, for example, have been found to have antiviral, anti-inflammatory, and anticancer activities .
Comparaison Avec Des Composés Similaires
4-Bromophenol: A simpler compound with a bromine atom on the phenol ring.
4-Bromophenylacetic acid: Contains a bromophenyl group attached to an acetic acid moiety.
6-(4-Bromophenyl)-2-methylpyridine-3-carbohydrazide: A pyridine derivative with a bromophenyl group.
Uniqueness: 6-(4-Bromophenyl)pyrimidin-4-ol is unique due to its pyrimidine core, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives.
This comprehensive overview highlights the significance of 6-(4-Bromophenyl)pyrimidin-4-ol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBKZJRGJWHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



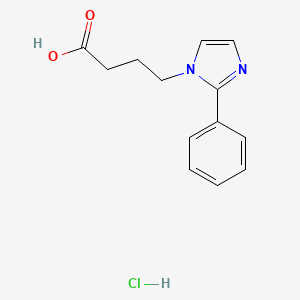
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)


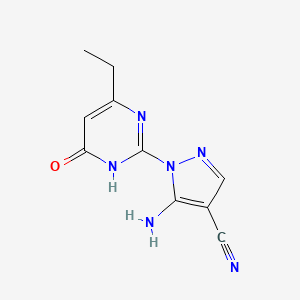

![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)

